![molecular formula C22H22FN3O B2999443 (4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1358720-65-6](/img/structure/B2999443.png)
(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the quinoline and pyrrolidine rings could potentially allow for interesting interactions and conformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoroquinolin group could potentially increase the compound’s stability and lipophilicity, which could influence its solubility and reactivity .Scientific Research Applications
Antitumor Activity
(4-((3,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone: has demonstrated promising antitumor potential. Researchers have investigated its effects against different cancer cell lines, including glioma (C6) and hepatocellular carcinoma (HepG2) . Further studies are needed to explore its mechanism of action and optimize its efficacy.
Anti-HIV Activity
In the realm of infectious diseases, this compound has been evaluated for its anti-HIV activity. Specifically, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives containing a similar structural motif were synthesized and screened for their anti-HIV effects . Understanding its interactions with viral proteins and cellular pathways is crucial for drug development.
Triazolo-Thiadiazine Derivatives
The synthesis of (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones from related precursors has also been explored . These derivatives exhibit intriguing pharmacological properties, and their structural modifications could lead to novel drug candidates.
Mechanism of Action
Future Directions
The future directions for research on this compound would likely depend on its intended use. If it’s intended to be a drug, future research could involve further optimization of the compound’s structure to improve its efficacy and safety, as well as detailed studies to understand its mechanism of action .
properties
IUPAC Name |
[4-(3,4-dimethylanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c1-14-5-7-17(11-15(14)2)25-21-18-12-16(23)6-8-20(18)24-13-19(21)22(27)26-9-3-4-10-26/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJMMBGMTSPGQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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